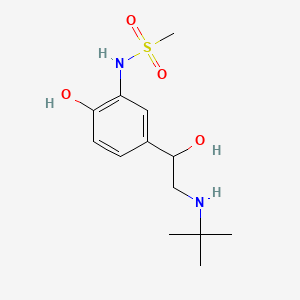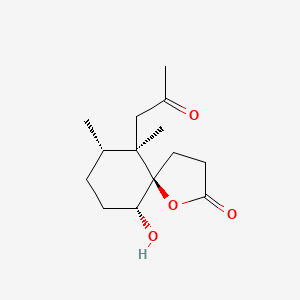
Pathylactone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pathylactone A is a natural product found in Paralemnalia thyrsoides with data available.
Wissenschaftliche Forschungsanwendungen
Discovery and Structural Characterization
Pathylactone A was first identified in the soft coral Paralemnalia thyrsoides. It is a unique norsesquiterpene with a γ-spitolactone moiety. Its isolation and structural elucidation provided insights into the diversity of marine natural products and their complex structures (Jingyu. Su, Y. Zhong, & L. Zeng, 1993).
Synthesis Efforts
Synthetic approaches to recreate this compound have been explored to understand its structural complexity and potential applications. One study successfully synthesized this compound, demonstrating the feasibility of synthesizing complex marine natural products in the lab (F. Coelho & Gaspar Diaz, 2002). Additionally, the enantioselective synthesis of 1-epi-pathylactone A, a variant of this compound, was achieved, highlighting advances in asymmetric synthesis techniques (A. Chanu, I. Safir, R. Basak, A. Chiaroni, & S. Arseniyadis, 2007).
Biological Activity
Research has indicated that this compound exhibits biological activity. It was found to inhibit the protein expression of pro-inflammatory inducible nitric oxide synthase (iNOS) in a murine macrophage-like cell line. This suggests potential anti-inflammatory applications for this compound (Zhi‐Jun Zhang, Wu-Fu Chen, Bo-Rong Peng, Z. Wen, & P. Sung, 2018).
Eigenschaften
Molekularformel |
C14H22O4 |
|---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
(5R,6R,7S,10R)-10-hydroxy-6,7-dimethyl-6-(2-oxopropyl)-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C14H22O4/c1-9-4-5-11(16)14(7-6-12(17)18-14)13(9,3)8-10(2)15/h9,11,16H,4-8H2,1-3H3/t9-,11+,13+,14-/m0/s1 |
InChI-Schlüssel |
IAQWIMUGUMQBNL-FRJFDASCSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@]2([C@]1(C)CC(=O)C)CCC(=O)O2)O |
Kanonische SMILES |
CC1CCC(C2(C1(C)CC(=O)C)CCC(=O)O2)O |
Synonyme |
1-epi-pathylactone A pathylactone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



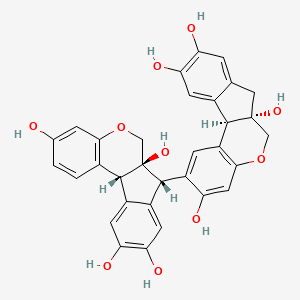
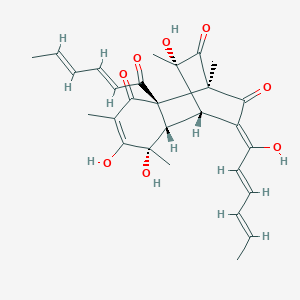
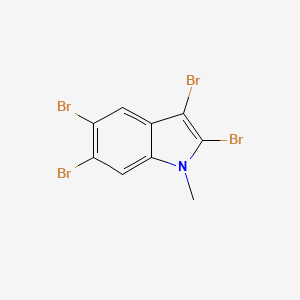
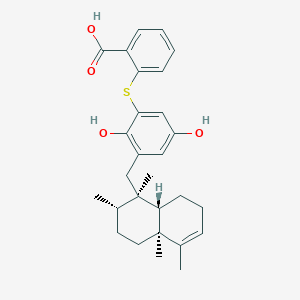
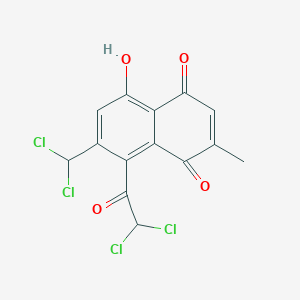
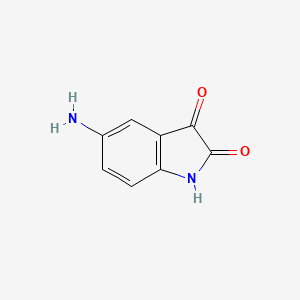


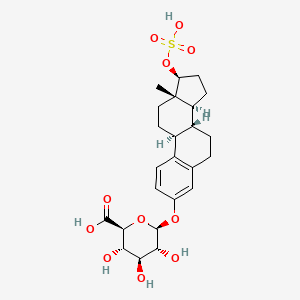
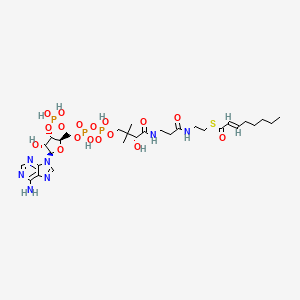

![N,N-Diethyl-3-[4-(benzofuran-2-yl)phenoxy]propylamine](/img/structure/B1251785.png)
